molecular formula C18H24O4 B12417503 Cyclohexyl Butyl Phthalate-d4

Cyclohexyl Butyl Phthalate-d4

Cat. No.: B12417503
M. Wt: 308.4 g/mol
InChI Key: BHKLONWXRPJNAE-CXRURWBMSA-N
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Description

Butyl cyclohexyl phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of butyl cyclohexyl phthalate, a phthalate ester commonly used as a plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl cyclohexyl phthalate-d4 involves the esterification of phthalic anhydride with butanol and cyclohexanol in the presence of a deuterium source. The reaction typically occurs under acidic conditions to facilitate the esterification process. The deuterium atoms are introduced during the synthesis of the alcohols, which are then used in the esterification reaction .

Industrial Production Methods

Industrial production of butyl cyclohexyl phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butyl cyclohexyl phthalate-d4 undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phthalic acid and the corresponding alcohols.

    Oxidation: It can be oxidized to form phthalic anhydride and other oxidation products.

    Reduction: It can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Major Products

    Hydrolysis: Phthalic acid, butanol, and cyclohexanol.

    Oxidation: Phthalic anhydride and other oxidation products.

    Reduction: Butanol and cyclohexanol.

Scientific Research Applications

Butyl cyclohexyl phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of butyl cyclohexyl phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by esterases to form monoesters, which can then undergo further metabolism. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, making it a valuable tool in drug development and toxicological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl cyclohexyl phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, making it a valuable tool in scientific research .

Properties

Molecular Formula

C18H24O4

Molecular Weight

308.4 g/mol

IUPAC Name

1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D

InChI Key

BHKLONWXRPJNAE-CXRURWBMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H]

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Origin of Product

United States

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